molecular formula C12H14FNO3 B2822702 N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide CAS No. 2361641-94-1

N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide

Cat. No.: B2822702
CAS No.: 2361641-94-1
M. Wt: 239.246
InChI Key: NNWYRIRXGQAATL-UHFFFAOYSA-N
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Description

N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluoro-substituted aromatic ring and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a condensation reaction with an appropriate amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]acetamide
  • N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]butanamide

Uniqueness

N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide is unique due to the presence of both the fluoro and methoxy groups on the aromatic ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-4-12(15)14-7-8-5-10(16-2)11(17-3)6-9(8)13/h4-6H,1,7H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWYRIRXGQAATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNC(=O)C=C)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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